1-(2,3-Dimethylphenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea
Overview
Description
N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 2,3-dimethylphenyl group and a 2-[4-(1-naphthyl)-1-piperazinyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea typically involves the following steps:
Formation of the Urea Moiety: The urea moiety can be synthesized by reacting an isocyanate with an amine. In this case, 2,3-dimethylphenyl isocyanate is reacted with 2-[4-(1-naphthyl)-1-piperazinyl]ethylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted urea derivatives with different nucleophiles attached.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}carbamate
- **N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}thiourea
Uniqueness
N-(2,3-dimethylphenyl)-N’-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-19-7-5-11-23(20(19)2)27-25(30)26-13-14-28-15-17-29(18-16-28)24-12-6-9-21-8-3-4-10-22(21)24/h3-12H,13-18H2,1-2H3,(H2,26,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOWOKQCUBWGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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